(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
The compound (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule that belongs to the class of naphthyridine derivatives. This compound is characterized by its intricate structure, which includes a naphthyridine core, a chloro-dimethoxyphenyl group, and a methylpiperidinyl moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Chloro-Dimethoxyphenyl Group: This step involves the coupling of the naphthyridine core with a chloro-dimethoxyphenylamine derivative, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Methylpiperidinyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a range of substituted naphthyridine compounds.
Scientific Research Applications
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.
Mechanism of Action
The mechanism by which (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone stands out due to its unique naphthyridine core, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-14-7-9-29(10-8-14)24(30)17-13-26-23-16(6-5-15(2)27-23)22(17)28-19-11-18(25)20(31-3)12-21(19)32-4/h5-6,11-14H,7-10H2,1-4H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQIIUGLPMQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4OC)OC)Cl)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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